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2-(4-bromophenyl)thiolane

Cat. No.: B6202701
CAS No.: 1781373-79-2
M. Wt: 243.2
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Description

Significance of Saturated Sulfur Heterocycles in Organic Chemistry

Saturated sulfur heterocycles are cyclic compounds where a sulfur atom is incorporated into a non-aromatic ring. Unlike their aromatic counterparts (like thiophene), these structures, such as thiolane (tetrahydrothiophene) and thiane, possess a flexible, three-dimensional geometry. The reactivity of these saturated heterocycles often mirrors that of their acyclic sulfide (B99878) analogs. nih.gov

Their significance is multifaceted:

Natural Products and Pharmaceuticals: Saturated sulfur-containing rings are found in vital natural products. Biotin (Vitamin B7), for example, features a thiolane ring and is crucial for a range of metabolic processes. The thiazolidine (B150603) ring, another saturated sulfur heterocycle, is a core component of penicillin antibiotics, highlighting their importance in medicinal chemistry. nih.govchemchart.com

Synthetic Intermediates: Saturated heterocycles like 1,3-dithianes are widely used as protecting groups for aldehydes and ketones, temporarily masking their reactivity while other parts of a molecule are modified. nih.gov

Conformational Control: The defined, non-planar structure of saturated rings can be used to control the spatial arrangement of functional groups in a molecule, which is critical in the design of highly specific catalysts or drugs.

Strategic Utility of Aryl Halides in Complex Molecule Synthesis

Aryl halides, particularly aryl bromides and iodides, are foundational building blocks in modern synthetic organic chemistry. uni.lu Their utility stems from the carbon-halogen bond, which can be selectively activated by transition metal catalysts, most notably palladium. This reactivity makes aryl halides key precursors for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, collectively known as cross-coupling reactions. uni.lu

These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, allow chemists to piece together complex molecular architectures from simpler, readily available components. The unrivaled availability and structural diversity of aryl halides make them indispensable for synthesizing a wide range of essential products, from pharmaceuticals and agrochemicals to the advanced organic materials used in electronic devices. Furthermore, recent advances have utilized aryl halides as precursors for generating aryl radicals, opening up new avenues for chemical bond formation.

Positioning 2-(4-Bromophenyl)thiolane within Contemporary Chemical Research Landscapes

While its aromatic analog, 2-(4-bromophenyl)thiophene, is a well-documented compound used in materials science and as a pharmaceutical intermediate, this compound is not as extensively profiled in public scientific literature. However, by analyzing its structure, we can understand its potential role as a valuable synthetic intermediate.

This compound is a hybrid molecule that synergistically combines the key features of its two main components:

The Thiolane Ring: This saturated heterocycle provides a stable, non-aromatic, and conformationally flexible scaffold.

The 4-Bromophenyl Group: This functional "handle" is primed for a multitude of established cross-coupling reactions.

This unique combination positions this compound as a potentially powerful building block. Researchers could use it to introduce a specific three-dimensional, sulfur-containing motif into a larger molecule. The bromine atom allows for precise connection to other molecular fragments using the robust and predictable chemistry of palladium catalysis. For instance, it could be coupled with boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to rapidly build molecular complexity.

While specific experimental data for this compound is sparse, its potential applications can be inferred from the well-established reactivity of its functional groups. The following tables outline some of its predicted properties and potential synthetic transformations.

Physicochemical Properties (Predicted/General)

Property Value/Description
Molecular Formula C₁₀H₁₁BrS
Molecular Weight 243.16 g/mol
Appearance Likely a liquid or low-melting solid at room temperature.

| Key Structural Features | Saturated 5-membered sulfur-containing ring (thiolane) attached to a brominated benzene (B151609) ring. |

Potential Synthetic Applications via Cross-Coupling

Reaction Name Coupling Partner Resulting Structure Significance
Suzuki Coupling Aryl/Vinyl Boronic Acid Introduction of a new aryl or vinyl group in place of bromine. Creates bi-aryl structures or extends conjugation, common in drug discovery and materials science.
Sonogashira Coupling Terminal Alkyne Formation of an aryl-alkyne bond. Used to build rigid linear linkers in complex molecules and polymers.
Buchwald-Hartwig Amination Amine Formation of a carbon-nitrogen bond. A key method for synthesizing anilines, which are prevalent in pharmaceuticals.
Heck Coupling Alkene Formation of a new carbon-carbon bond at the alkene position. A powerful tool for creating substituted alkenes.

| Cyanation | Cyanide Source | Replacement of bromine with a nitrile (-CN) group. | Introduces a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. |

Properties

CAS No.

1781373-79-2

Molecular Formula

C10H11BrS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl Thiolane and Its Derivatives

Retrosynthetic Approaches to the Thiolane Ring System

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. airitilibrary.comamazonaws.com For 2-(4-bromophenyl)thiolane, the primary disconnections involve the carbon-sulfur bonds that form the heterocyclic ring.

A logical retrosynthetic strategy involves two C-S bond disconnections, which simplifies the target molecule to an acyclic precursor. This approach identifies a 1,4-difunctionalized butane (B89635) derivative bearing the 4-bromophenyl group as a key intermediate. This precursor contains the complete carbon skeleton, poised for cyclization with a sulfur nucleophile.

Cyclization Strategies for Thiolane Formation

The formation of the thiolane ring is a critical step in the synthesis. Classical methods often rely on the reaction of a bifunctional alkane with a sulfur-containing nucleophile.

Via 1,4-Dihalobutanes : A common and straightforward method for forming a thiolane ring is the reaction of a 1,4-dihalobutane with a sulfide (B99878) salt, such as sodium sulfide (Na₂S). In the context of this compound, the precursor would be a 1-(4-bromophenyl)-1,4-dihalobutane. The reaction proceeds through a double Sₙ2 displacement mechanism, where the sulfide ion sequentially displaces both halide leaving groups to form the five-membered ring. While effective, this method can sometimes be complicated by polymerization.

Via 4-Haloalkylsulfonates : An alternative approach uses precursors with different leaving groups, such as a halide and a sulfonate ester (e.g., tosylate or mesylate). For instance, cyclization of a 4-halo-1-(4-bromophenyl)butylthiol under basic conditions provides an intramolecular pathway to the thiolane ring. The base deprotonates the thiol to form a thiolate, which then acts as an internal nucleophile to displace the halide or sulfonate group at the other end of the carbon chain. This intramolecular cyclization is often more efficient and less prone to polymerization than intermolecular versions.

A summary of these classical cyclization strategies is presented below.

Precursor TypeSulfur SourceReaction TypeAdvantagesPotential Issues
1,4-Dihalobutane derivativeSodium Sulfide (Na₂S)Intermolecular Double Sₙ2Readily available starting materialsPolymerization, side reactions
4-Halo-1-butanethiol derivativeInternal ThiolateIntramolecular Sₙ2High efficiency, reduced polymerizationPrecursor synthesis may be multi-step
1,4-Butanediol derivativeP₂S₅ or Lawesson's ReagentThionation/CyclizationUtilizes diol precursorsHarsh reagents, low functional group tolerance nih.gov

Precursor Design for Aryl Bromide Incorporation

The successful synthesis of this compound is highly dependent on the design and preparation of a suitable acyclic precursor that already contains the 4-bromophenyl moiety. The key is to construct a four-carbon chain attached to the aromatic ring at the correct position and equipped with appropriate functional groups for the subsequent cyclization.

One plausible route to a suitable precursor, such as 4-chloro-1-(4-bromophenyl)butan-1-ol, could begin with a Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride. The resulting keto-acid can then be selectively reduced. Subsequent functional group manipulations, such as converting a carboxylic acid to a primary alcohol and a ketone to a secondary alcohol, followed by conversion of the hydroxyl groups to leaving groups (e.g., halides), would yield the required 1,4-difunctionalized butane precursor.

Direct Synthesis and Functionalization Protocols

Beyond classical multi-step syntheses, more direct methods, including those that offer stereocontrol, are of significant interest in modern organic chemistry.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of substituted heterocycles is a significant challenge, as the C2 position in this compound is a stereocenter. mdpi.comsemanticscholar.orgnih.gov The development of stereoselective methods allows for the preparation of specific enantiomers or diastereomers, which is crucial in fields like medicinal chemistry.

One powerful modern technique for the diastereoselective synthesis of substituted tetrahydrothiophenes is the thia-Prins cyclization . acs.orgacs.orgresearchgate.net This reaction involves the acid-mediated cyclization of a homoallylic thiol onto an aldehyde or ketone. For the synthesis of this compound, a plausible thia-Prins approach would involve the reaction of 4-bromobenzaldehyde (B125591) with a suitable homoallylic thiol. The reaction proceeds through a thiocarbenium ion intermediate, and the stereochemical outcome of the cyclization can be controlled by the reaction conditions and the nature of the Lewis or Brønsted acid catalyst used. researchgate.netnih.gov This methodology is noted for its high diastereoselectivity, providing a direct route to complex substituted thiolanes. researchgate.net

Other strategies for achieving enantioselectivity include:

Chiral Catalysis : Using a chiral catalyst to promote the cyclization of an achiral precursor, thereby favoring the formation of one enantiomer over the other.

Chiral Pool Synthesis : Starting from a commercially available, enantiomerically pure starting material that contains the required stereocenter.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of any synthetic route, optimization of reaction conditions is essential. For the synthesis of this compound via a classical cyclization of a 1,4-dihalo precursor with a sulfide source, several parameters can be adjusted to improve the yield and minimize the formation of byproducts like polymers.

Key parameters for optimization include:

Solvent : The choice of solvent can influence the solubility of reactants and the rate of the Sₙ2 reactions. Polar aprotic solvents like DMF or DMSO are often effective.

Temperature : Higher temperatures can increase the reaction rate but may also promote side reactions. Finding the optimal temperature is crucial for maximizing selectivity.

Concentration : High concentrations of the bifunctional precursor can favor intermolecular reactions, leading to polymerization. Running the reaction under high-dilution conditions often favors the desired intramolecular cyclization.

Sulfide Source : Different sulfide sources (e.g., Na₂S, K₂S, or thiourea (B124793) followed by hydrolysis) can exhibit different reactivities and may influence the outcome.

The following table illustrates a hypothetical optimization study for the cyclization step.

EntrySulfide SourceSolventTemperature (°C)Concentration (M)Yield (%)
1Na₂SEthanol800.145
2Na₂SDMF800.162
3Na₂SDMF1000.158
4Na₂SDMF800.0175
5K₂SDMF800.0171
6Thiourea, then NaOHEthanol800.0168

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. yale.edusigmaaldrich.comacs.org This involves making strategic choices regarding solvents, reagents, and reaction efficiency. researchgate.netfrontiersin.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Addition and cyclization reactions, such as the thia-Prins cyclization, generally have higher atom economies than substitution reactions that generate salt byproducts.

Safer Solvents : Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives. This could involve replacing chlorinated solvents or benzene (B151609) with greener options like ethanol, 2-methyltetrahydrofuran, or even water, if the reaction chemistry allows.

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones, as they are used in small amounts and can often be recycled. yale.edu For instance, developing a catalytic cyclization method would be a significant green improvement over using a full equivalent of a base or other reagent.

Energy Efficiency : Designing reactions that can be performed at ambient temperature and pressure reduces energy consumption. acs.org Exploring catalyst systems that allow for lower reaction temperatures is a key aspect of this principle.

Waste Prevention : The most important principle is to prevent the generation of waste in the first place. sigmaaldrich.com This is achieved by selecting reactions with high yields and selectivity, reducing the need for complex purification steps that generate solvent and material waste.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl Thiolane

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are foundational to understanding a molecule's intrinsic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational efficiency. nih.gov

Geometry Optimization: The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. For 2-(4-bromophenyl)thiolane, a geometry optimization would be performed using a DFT functional, such as the popular B3LYP, paired with a suitable basis set like 6-311++G(d,p). nih.govnih.gov This process systematically adjusts the positions of the atoms until the configuration with the lowest possible energy is found. The output provides precise data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, a typical output would resemble the following table.

Interactive Data Table: Predicted Geometric Parameters for this compound Note: The values in this table are hypothetical examples of what a DFT calculation would produce and are not based on published research for this specific molecule.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(thiolane)-SData not available
Bond LengthC(phenyl)-BrData not available
Bond AngleC-S-C (in thiolane)Data not available
Dihedral AngleC-C-C-S (in thiolane)Data not available

Vibrational Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes. These theoretical vibrations correspond to the absorption peaks in infrared (IR) and Raman spectra. researchgate.netmdpi.com This allows for a direct comparison between theoretical and experimental spectra, aiding in the structural confirmation of synthesized this compound.

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily excitable. nih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap.

Charge Distribution: The distribution of electrons within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map can be generated from the DFT results to visualize the charge distribution. nih.gov The MEP map highlights electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a clear picture of the molecule's reactive sites. For this compound, one would expect a negative potential (electron-rich) around the sulfur and bromine atoms due to their lone pairs of electrons, and positive potentials (electron-poor) around the hydrogen atoms.

Interactive Data Table: Predicted Electronic Properties for this compound Note: The values in this table are hypothetical examples of what a DFT calculation would produce and are not based on published research for this specific molecule.

PropertyPredicted Value (eV)Implication
HOMO EnergyData not availableElectron-donating ability
LUMO EnergyData not availableElectron-accepting ability
HOMO-LUMO Gap (ΔE)Data not availableChemical reactivity and stability

Conformational Analysis of the Thiolane Ring and Substituent Effects

The five-membered thiolane ring is not planar and can adopt several puckered conformations, most commonly the "envelope" and "twist" (or "half-chair") forms. A conformational analysis of this compound would involve calculating the relative energies of these different conformers to identify the most stable arrangement.

The presence of the bulky 4-bromophenyl substituent at the C2 position would significantly influence the conformational preference. The substituent can be in either a pseudo-axial or pseudo-equatorial position in the various conformers. Computational modeling would determine the steric and electronic effects of this substituent, predicting the energy difference between these conformers and the barriers to interconversion. This information is crucial for understanding the molecule's three-dimensional shape, which in turn affects its biological activity and physical properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanistic understanding. nih.gov For a potential reaction involving this compound, such as a nucleophilic substitution or oxidation at the sulfur atom, reaction pathway modeling would be employed.

This process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the calculation locates the transition state—the highest energy point on the reaction coordinate that connects reactants to products. nih.gov By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined. This theoretical value provides a prediction of the reaction rate and can explain why certain reaction pathways are favored over others.

Prediction of Spectroscopic Parameters from Theoretical Models

Beyond vibrational spectra, quantum chemical calculations can predict a range of other spectroscopic properties that are vital for molecular characterization. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted NMR spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules. asianpubs.org

UV-Visible Spectroscopy: The electronic transitions that give rise to absorption in the UV-visible range can be modeled using Time-Dependent DFT (TD-DFT). nih.govderpharmachemica.com This calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. This allows for the prediction of the molecule's UV-Vis spectrum.

Interactive Data Table: Types of Theoretically Predicted Spectroscopic Data

Spectroscopy TypePredicted ParameterComputational Method
¹³C NMRChemical Shift (ppm)DFT (GIAO)
¹H NMRChemical Shift (ppm)DFT (GIAO)
UV-Visibleλmax (nm)TD-DFT
Infrared (IR)Wavenumber (cm⁻¹)DFT

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or interacting with a biological target. mdpi.comnih.gov

An MD simulation of this compound would model the motions of the molecule and surrounding solvent molecules over time, governed by a force field. tandfonline.com Such a simulation would provide insights into:

Solvation: How the molecule is solvated and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) it forms with solvent molecules.

Dynamic Conformational Behavior: How the thiolane ring and the bromophenyl group move and flex in solution, providing a dynamic picture that complements the static view from conformational analysis.

Transport Properties: Properties like the diffusion coefficient could be estimated, which relates to how the molecule moves through a medium.

These simulations are particularly important for understanding how the molecule would behave in a biological system or as part of a larger material.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(4-bromophenyl)thiolane in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the thiolane ring. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons ortho to the bromine atom would be at a different chemical shift than those ortho to the thiolane substituent. The single proton on the carbon adjacent to both the sulfur atom and the phenyl ring (C2-H) would be the most downfield of the aliphatic signals due to the deshielding effects of both moieties. The remaining six protons on the thiolane ring would appear as complex multiplets in the upfield aliphatic region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show six unique carbon signals. Four signals would correspond to the aromatic carbons of the bromophenyl ring, with the carbon atom bonded to the bromine (C-Br) being significantly influenced by the halogen's electronic effects. oregonstate.edu The ipso-carbon attached to the thiolane ring and the two sets of equivalent aromatic CH carbons would also be identifiable. oregonstate.edu The four carbons of the saturated thiolane ring would appear in the aliphatic region of the spectrum, with the carbon atom C2, bonded to both the sulfur and the aromatic ring, appearing most downfield among them. oregonstate.edu

Based on analogous structures and general chemical shift principles, the following table outlines the predicted NMR data for this compound. oregonstate.edumdpi.com

Predicted NMR Data for this compound
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)
¹H NMRAromatic Protons (ortho to Thiolane)~7.2-7.4
Aromatic Protons (ortho to Br)~7.4-7.6
Benzylic/Thioether Proton (C2-H)~4.5-5.0
Thiolane Protons (-CH₂)~1.8-3.2 (complex multiplets)
¹³C NMRAromatic C-Br~120-125
Aromatic C-S (ipso)~140-145
Aromatic CH~128-132
Thiolane C2 (Benzylic/Thioether)~50-60
Thiolane C5 (-CH₂-S)~35-45
Thiolane C3, C4 (-CH₂)~25-35

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of both aromatic and aliphatic components. Characteristic C-H stretching vibrations for the sp² carbons of the benzene ring would appear just above 3000 cm⁻¹. nih.gov The sp³ C-H stretches of the saturated thiolane ring would be observed just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. A key absorption would be the C-Br stretch, typically found in the lower frequency "fingerprint" region. The C-S stretching vibration, often weak, would also be expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. The C-S and C-Br bonds, being relatively polarizable, may also yield more intense signals in the Raman spectrum compared to FT-IR, aiding in their definitive identification.

The following table summarizes the expected vibrational frequencies for the key functional groups. rasayanjournal.co.in

Predicted Vibrational Spectroscopy Data for this compound
Functional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-H Bending (Aliphatic)1470 - 1350
C-Br Stretch600 - 500
C-S Stretch700 - 600

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns. libretexts.org The molecular formula for this compound is C₁₀H₁₁BrS.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this molecular formula. A crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, M⁺ and M+2, separated by two mass units, which is a definitive signature for a monobrominated compound. miamioh.edu

The fragmentation of the molecular ion upon electron ionization would likely proceed through several predictable pathways: libretexts.orgchemguide.co.uk

Benzylic Cleavage: Cleavage of the C-C bonds within the thiolane ring adjacent to the phenyl-substituted carbon is a likely pathway, as it leads to a stabilized benzylic radical or cation.

Loss of Bromine: Fission of the C-Br bond would result in a fragment at [M-Br]⁺.

Thiolane Ring Fragmentation: The saturated ring could fragment through the loss of small neutral molecules like ethene (C₂H₄).

Formation of Bromophenyl Cation: The most dominant fragmentation might involve the cleavage of the bond between the aromatic ring and the thiolane ring, leading to the formation of a bromophenyl cation [C₆H₄Br]⁺.

Predicted Mass Spectrometry Data for this compound
m/z ValueIon FormulaDescription
~242/244[C₁₀H₁₁BrS]⁺Molecular Ion (M⁺) and M+2 Isotope Peak
~163[C₁₀H₁₁S]⁺Fragment from loss of Br radical
~155/157[C₆H₄Br]⁺Bromophenyl cation
~87[C₄H₇S]⁺Thiolane cation from cleavage of C-C bond to ring

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. It would also definitively establish the relative stereochemistry if chiral centers are present. For this compound, which is chiral at the C2 position, crystallography of a single crystal would reveal the conformation of the thiolane ring (e.g., envelope or twist conformation) and the orientation of the bromophenyl group relative to the heterocyclic ring. Furthermore, it would provide information on intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing.

Based on searches of crystallographic databases, no public crystal structure data for this compound is currently available. nih.govnih.gov

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods coupled with mass spectrometry are indispensable for assessing the purity of this compound and for its detection and quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility and thermal stability, GC-MS would be a suitable technique for analysis. nih.gov The sample would be separated on a capillary column based on its boiling point and polarity, with the retention time serving as a key identifier. nih.gov The coupled mass spectrometer would then provide mass-to-charge ratio data for the eluting compound, confirming its identity by matching its spectrum and fragmentation pattern with a known standard. This method is highly effective for purity assessment and identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly if the compound has limited thermal stability or if it is part of a more complex, non-volatile mixture. rsc.org Reversed-phase HPLC would separate the compound from impurities based on hydrophobicity. The eluent would then be introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS offers high sensitivity and is widely used for the quantitative analysis of organic molecules in various matrices. nih.govrsc.org The development of an LC-MS/MS method would allow for highly selective and sensitive quantification using multiple reaction monitoring (MRM), making it suitable for trace-level analysis. nih.gov

Exploration of Non Biological Applications and Material Science Utility

Role as a Building Block in Polymer Chemistry

The presence of two distinct reactive moieties—the thiolane ring and the bromophenyl group—allows 2-(4-bromophenyl)thiolane to be incorporated into polymeric structures through different strategies, leading to materials with unique properties.

The 4-bromophenyl group of this compound serves as a key precursor for the synthesis of advanced polymeric materials, including certain types of conductive polymers. The carbon-bromine bond is a versatile reactive site for various cross-coupling reactions, which are fundamental to modern polymer synthesis. mdpi.comresearchgate.netresearchgate.net

Cross-Coupling Polymerization:

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds. mdpi.comresearchgate.net In this context, this compound can be used as a monomer in step-growth polymerization. For instance, a Suzuki coupling reaction with a diboronic acid or a Stille coupling with an organotin compound can lead to the formation of poly(p-phenylene) derivatives. In these polymers, the thiolane unit would be incorporated as a pendant group, influencing the polymer's solubility, processability, and thermal properties.

The incorporation of the flexible, non-conjugated thiolane ring into a rigid conjugated polymer backbone can disrupt extensive π-conjugation, which may be desirable for tuning the optical and electronic properties of the resulting material. This approach allows for the synthesis of copolymers with alternating conjugated and non-conjugated segments, a strategy often used to control the band gap in organic semiconductors.

While the thiolane ring itself is not conductive, its presence can enhance the solubility of otherwise intractable conjugated polymers, making them more amenable to solution-based processing techniques essential for the fabrication of large-area electronic devices. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-monomer Example Resulting Polymer Structure (Schematic) Potential Properties
Suzuki Coupling Benzene-1,4-diboronic acid -[C₆H₄-C₆H₄(thiolane)]n- Enhanced solubility, tunable optical properties
Stille Coupling 1,4-Bis(tributylstannyl)benzene -[C₆H₄-C₆H₄(thiolane)]n- Processable conductive polymer precursor

The thiolane ring in this compound has the potential to undergo ring-opening polymerization (ROP), a process that can be controlled to produce polymers with well-defined molecular weights and low dispersity. Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers and sulfides. researchgate.netmdpi.com

While the five-membered thiolane ring is relatively stable, its polymerization can be initiated by strong electrophiles. The polymerization of 2-substituted thiolanes would lead to poly(thioether)s with a pendant 4-bromophenyl group on every repeating unit.

-[S-(CH₂)₃-CH(C₆H₄Br)]n-

These resulting polymers would possess a flexible thioether backbone and regularly spaced functionalizable aromatic side chains. The presence of the bromo group on the side chain allows for post-polymerization modification, where other functional groups can be introduced to tailor the polymer's properties for specific applications.

Controlled polymerization techniques, such as living cationic polymerization, could potentially be applied to the ROP of this compound, offering precise control over the polymer architecture. researchgate.net This would enable the synthesis of block copolymers where a poly(thioether) block is combined with other polymer segments to create materials with complex nanostructures and functionalities.

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains several features that can engage in non-covalent interactions, making it a promising candidate for the design of self-assembling systems and supramolecular architectures. The key interactions that can drive the self-assembly of this molecule include halogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

Halogen Bonding:

The bromine atom on the phenyl ring is capable of forming halogen bonds, which are directional, non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with halogen bond acceptors such as the sulfur atom of another thiolane ring or other Lewis basic sites in the surrounding environment. nih.govrsc.org These C-Br···S or C-Br···X interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. lmaleidykla.ltnih.govlmaleidykla.lt

π-π Stacking:

The phenyl ring provides a platform for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are crucial in the organization of many organic materials and can contribute significantly to the stability of the resulting supramolecular structures. acs.org

Table 2: Non-Covalent Interactions in the Self-Assembly of this compound

Interaction Type Participating Groups Description Potential Supramolecular Structure
Halogen Bonding C-Br and S (from another molecule) A directional interaction between the electrophilic region of the bromine atom and the lone pair of the sulfur atom. 1D chains or 2D sheets
π-π Stacking Phenyl rings Attraction between the electron clouds of adjacent aromatic rings. Columnar or herringbone packing

Intermediate for Functional Organic Materials (e.g., Optoelectronic Devices, Sensors)

The 4-bromophenyl moiety of this compound makes it a valuable intermediate in the synthesis of more complex molecules for functional organic materials. The bromine atom serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions. researchgate.netcmu.edu This versatility is particularly important in the field of organic electronics, where the electronic and optical properties of materials need to be precisely tuned. nottingham.ac.uk

Optoelectronic Devices:

In the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the ability to systematically modify molecular structures is crucial. Starting from this compound, the bromo group can be replaced with various aryl, heteroaryl, or vinyl groups through Suzuki, Stille, or Heck coupling reactions. mdpi.comnih.govrsc.org This allows for the extension of the π-conjugated system and the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For example, coupling with electron-donating or electron-accepting moieties can be used to create donor-π-acceptor (D-π-A) structures, which are common motifs in materials for OPVs and OLEDs. The thiolane group, in this case, would act as a solubilizing and structurally modifying component that is not part of the main conjugation pathway.

Sensors:

The functionalization of this compound can also lead to the development of chemical sensors. By introducing specific recognition units (e.g., crown ethers, calixarenes, or specific binding sites for analytes) via reaction at the bromo position, molecules can be designed to exhibit a change in their optical or electronic properties upon binding to a target analyte. mdpi.com The thiolane ring can again contribute to the solubility and processability of these sensor materials.

Ligand Precursor for Coordination Chemistry (excluding biological/medicinal complexes)

The thiolane ring of this compound contains a thioether sulfur atom, which is a soft Lewis base and can coordinate to a variety of soft metal centers, particularly late transition metals such as palladium, platinum, and gold. rsc.orgrsc.orgacs.org This makes the compound a potential precursor for the synthesis of novel ligands for coordination chemistry and catalysis.

Monodentate Ligand:

In its simplest form, this compound can act as a monodentate thioether ligand, binding to a metal center through its sulfur atom. The electronic and steric properties of the ligand can be tuned by the 4-bromophenyl substituent.

Bidentate and Polydentate Ligands:

More interestingly, the 4-bromophenyl group provides a site for the introduction of additional donor atoms, allowing for the synthesis of bidentate or polydentate ligands. For example, a phosphine (B1218219) group can be introduced via a cross-coupling reaction to create a P,S-bidentate ligand. Similarly, nitrogen-containing groups can be introduced to create N,S-bidentate ligands. nih.gov

Such chelating ligands are of great interest in homogeneous catalysis, where they can be used to stabilize metal centers and influence the selectivity and activity of catalytic reactions. For instance, palladium complexes of thioether-containing ligands have been explored as catalysts for C-C and C-S bond-forming reactions. nih.gov

Table 3: Potential Ligand Synthesis from this compound

Ligand Type Synthetic Strategy (Example) Potential Metal Complexes
Monodentate (S) Direct coordination [PdCl₂(L)₂]
Bidentate (P,S) Lithiation followed by reaction with Ph₂PCl [Pd(allyl)(P,S)]⁺

Emerging Research Directions and Future Prospects

Development of Novel Stereocontrolled Synthetic Pathways

The precise three-dimensional arrangement of atoms in a molecule is crucial for its function, particularly in pharmaceuticals and materials science. Consequently, a significant area of future research for 2-(4-bromophenyl)thiolane lies in the development of stereocontrolled synthetic methodologies. Current synthetic approaches to substituted thiolanes often result in a mixture of stereoisomers, necessitating challenging purification steps.

Future investigations will likely focus on asymmetric catalysis to achieve high levels of stereoselectivity. Chiral catalysts, for instance, could be employed in the key bond-forming reactions that construct the thiolane ring. One promising, though yet to be specifically applied, strategy involves the use of bifunctional squaramide catalysts in cascade reactions to produce highly substituted tetrahydrothiophenes with excellent stereocontrol. The development of synthetic routes that allow for the selective formation of a single enantiomer or diastereomer of this compound will be a critical step toward unlocking its full potential.

A summary of potential stereocontrolled synthetic strategies is presented in the table below.

Synthetic StrategyPotential Catalyst/ReagentDesired Outcome
Asymmetric Michael AdditionChiral Phase-Transfer CatalystEnantioselective formation of a key intermediate
Catalytic Asymmetric CyclizationChiral Lewis Acid or OrganocatalystDiastereo- and enantioselective ring closure
Kinetic ResolutionLipase or Chiral Metal ComplexSeparation of racemic mixtures to yield enantiopure product

Investigation of New Catalytic Transformations of the Thiolane Core

The thiolane ring, while relatively stable, offers opportunities for selective chemical modifications. Future research will undoubtedly explore novel catalytic transformations to functionalize the this compound core, thereby expanding its synthetic utility. The sulfur atom in the thiolane ring can act as a coordinating ligand for transition metals, opening avenues for catalysis.

One area of exploration could be the catalytic oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would exhibit altered electronic properties and solubility, potentially leading to new applications. Furthermore, C-H activation of the thiolane ring, a challenging but increasingly feasible transformation, would allow for the direct introduction of new functional groups at various positions on the ring. Palladium-catalyzed C-H arylation, which has been successfully applied to the thiophene (B33073) ring, could be adapted for the thiolane system, enabling the synthesis of more complex derivatives. mdpi.com

Integration into Complex Molecular Architectures for Tunable Material Properties

The presence of both a modifiable aromatic ring and a heterocyclic core makes this compound an attractive building block for the construction of complex molecular architectures. A key future direction will be its integration into polymers and other macromolecules to create materials with tunable properties. The bromine atom on the phenyl ring is particularly significant, as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.

This functionality allows for the incorporation of the this compound unit into the backbone of conjugated polymers. The saturated thiolane ring would act as a flexible linker, potentially influencing the polymer's morphology and electronic properties. The development of thiophene-based polymers has been extensive, and by analogy, the introduction of the thiolane moiety could lead to materials with unique optical and electronic characteristics for applications in organic electronics. researchgate.netnih.gov

Potential Application AreaRationale for IntegrationDesired Property Modification
Organic Light-Emitting Diodes (OLEDs)Introduce flexible, non-conjugated linkersTune emission color and improve device efficiency
Organic Photovoltaics (OPVs)Modify polymer morphology and energy levelsEnhance charge separation and transport
SensorsCreate specific binding sites within a polymer matrixImprove selectivity and sensitivity for target analytes

Computational Design and Prediction of Novel this compound Derivatives with Desired Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods will play a crucial role in predicting the properties and reactivity of novel derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) is a powerful method for studying the electronic structure and predicting the reactivity of molecules. nih.gov

Future computational studies will likely focus on several key areas. Firstly, DFT calculations can be used to model the transition states of potential stereocontrolled synthetic reactions, providing insights into the origins of stereoselectivity and aiding in the design of more effective catalysts. Secondly, the reactivity of the thiolane ring and the bromophenyl group towards various reagents can be computationally assessed, allowing for the prediction of the most favorable sites for functionalization. Finally, the electronic and optical properties of polymers and other complex architectures incorporating the this compound unit can be simulated, enabling the in-silico design of materials with specific, desirable characteristics for targeted applications. This predictive power will accelerate the discovery and development of new functional molecules based on the this compound scaffold.

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